bk-MDDMA (hydrochloride) is classified as a designer drug, which often appears in products marketed under various names, including "bath salts" or "plant food." Its synthesis and characterization have been documented in several scientific studies, emphasizing its relevance in both pharmacological research and forensic analysis. The compound's classification under controlled substances varies by jurisdiction, necessitating careful regulation and handling in laboratory settings .
The synthesis of bk-MDDMA typically involves the reaction of 3,4-methylenedioxyphenylacetone with methylamine. The process can be broken down into several key steps:
The characterization of the synthesized compound is achieved using techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) . These methods confirm the structural integrity and purity of the compound.
The molecular formula of bk-MDDMA (hydrochloride) is C12H15NO3·HCl, with a molecular weight of approximately 243.72 g/mol. The structure features a phenyl ring substituted with a methylenedioxy group and an amine side chain, characteristic of many synthetic cathinones.
Spectroscopic data from NMR and MS provide detailed insights into the compound's configuration and confirm its identity as a β-keto analog of MDMA .
bk-MDDMA can undergo various chemical reactions typical for phenethylamines and cathinones:
These reactions are essential for understanding the metabolic pathways of bk-MDDMA in biological systems .
As a psychoactive substance, bk-MDDMA exerts its effects primarily through modulation of neurotransmitter systems in the brain. It is believed to act as a releasing agent for serotonin, dopamine, and norepinephrine:
Pharmacological studies indicate that these interactions may lead to both stimulant and empathogenic effects .
bk-MDDMA serves primarily as a reference standard in forensic toxicology laboratories due to its classification as a new psychoactive substance. Its applications include:
Given its structural similarities to established psychoactive compounds, further research into bk-MDDMA may uncover additional therapeutic applications or risks associated with its use .
bk-MDDMA hydrochloride (Chemical Abstracts Service registry number 109367-07-9) is systematically named as 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one hydrochloride [2] [4] [7]. Its molecular formula is C₁₂H₁₅NO₃·HCl, yielding a molecular weight of 257.71 g/mol [4] [7]. The compound features a chiral center at the β-carbon, though it is typically synthesized and characterized as a racemate due to the absence of stereoselective synthesis protocols in unregulated contexts. Canonical SMILES notation describes its structure as CC(N(C)C)C(=O)C1=CC=C2OCOC2=C1.Cl
, highlighting the benzodioxole ring, dimethylamino group, and propanone backbone [4] [7].
Table 1: Molecular Descriptors of bk-MDDMA Hydrochloride
Property | Value |
---|---|
IUPAC Name | 1-(1,3-Benzodioxol-5-yl)-2-(dimethylamino)propan-1-one hydrochloride |
Molecular Formula | C₁₂H₁₅NO₃·HCl |
Molecular Weight | 257.71 g/mol |
CAS Registry Number | 109367-07-9 |
Hydrogen Bond Donors | 1 (protonated amine) |
Hydrogen Bond Acceptors | 4 (ketone oxygen, benzodioxole ethers) |
Canonical SMILES | Cl.CC(N(C)C)C(=O)C1=CC=C2OCOC2=C1 |
bk-MDDMA belongs to the synthetic cathinone subclass of N-alkylated β-keto phenethylamines. It shares core structural motifs with three pharmacologically significant families:
Structurally, bk-MDDMA is the β-keto analogue of N,N-dimethyl-MDA, differing from methylone (3,4-methylenedioxy-N-methylcathinone) by the replacement of the N-methyl group with an N,N-dimethyl moiety [3] [8]. This modification increases lipophilicity and alters transporter binding kinetics.
Table 2: Structural Analogues of bk-MDDMA in Designer Drug Classes
Compound | R₁ | R₂ | Core Structure | Key Distinguishing Feature |
---|---|---|---|---|
bk-MDDMA | N(CH₃)₂ | H | β-Keto phenethylamine | N,N-Dimethyl substitution |
Methylone | NHCH₃ | H | β-Keto phenethylamine | N-Methyl substitution |
MDMA | NHCH₃ | H | Phenethylamine | Absence of β-keto group |
MDPV | Pyrrolidinyl | CH₃ | β-Keto phenethylamine | Pyrrolidine N-substitution |
Ethylone | NHCH₂CH₃ | H | β-Keto phenethylamine | N-Ethyl substitution |
The β-keto (βk) group in bk-MDDMA fundamentally differentiates it from its phenethylamine analogue MDMA and aligns it with methylone. Key biochemical consequences include:
bk-MDDMA hydrochloride is described as a white crystalline solid in analytical reference materials [4]. No published single-crystal X-ray diffraction data exists, but its structural similarity to methylone hydrochloride suggests a monoclinic crystal system with characteristic ionic bonding between the protonated amine and chloride ion.
Spectroscopic fingerprints include:
Synthetic cathinones exhibit matrix-dependent stability, with degradation accelerated by heat, light, and oxidants. While bk-MDDMA-specific studies are lacking, extrapolation from analogous cathinones reveals:
Table 3: Stability of Representative Cathinones in Biological Matrices
Matrix | Temperature | Stability (Day 30) | Primary Degradation Pathway |
---|---|---|---|
Na₂EDTA-preserved blood | 20°C | <70% remaining | N-Dealkylation, oxidation |
Na₂EDTA-preserved blood | 4°C | 70–85% remaining | Oxidation |
Na₂EDTA-preserved blood | −20°C | >95% remaining | Negligible |
Unpreserved urine | 20°C | 80–90% remaining | Glucuronidation (phase II) |
Methanol solution | 20°C | <60% remaining | Transamination, dimerization |
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2